molecular formula C6H6N2O B014416 Ethoxymethylenemalononitrile CAS No. 123-06-8

Ethoxymethylenemalononitrile

Cat. No.: B014416
CAS No.: 123-06-8
M. Wt: 122.12 g/mol
InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxymethylenemalononitrile is a chemical compound with the molecular formula C6H6N2O. It is a versatile building block in organic synthesis, particularly useful for constructing various heterocycles. This compound was first reported in 1922 and has since been utilized in numerous synthetic applications .

Safety and Hazards

EMMN may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

EMMN is a very convenient building block for the construction of various heterocycles and is assumed to be an intermediate in different three-component reactions . This suggests that it could have broad applications in the synthesis of various heterocyclic compounds in the future.

Mechanism of Action

Ethoxymethylenemalononitrile, also known as (Ethoxymethylene)malononitrile, is an organic compound with the molecular formula C6H6N2O . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxymethylenemalononitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst such as anhydrous lithium chloride. The reaction mixture is heated to 78-85°C, and ethanol produced during the reaction is removed by distillation. The residual liquid is then cooled and crystallized to obtain the desired product .

Another method involves the continuous synthesis of (ethoxymethylene)malononitrile. In this process, malononitrile, triethyl orthoformate, and acetic anhydride are continuously introduced into a reactor for a substitution reaction. The generated product is continuously discharged, and the reaction conditions are optimized to avoid the decomposition of raw materials .

Industrial Production Methods

The industrial production of (ethoxymethylene)malononitrile typically follows the synthetic routes mentioned above, with modifications to enhance efficiency and reduce costs. The use of continuous reactors and environmentally friendly solvents is emphasized to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

Ethoxymethylenemalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (ethoxymethylene)malononitrile include nucleophiles like amines and hydrazines. Reaction conditions often involve heating and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from reactions involving (ethoxymethylene)malononitrile include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .

Comparison with Similar Compounds

Ethoxymethylenemalononitrile can be compared with other similar compounds such as:

  • Ethyl (E)-2-cyano-3-(thiophene-2-yl)acrylate
  • (E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate

These compounds share structural similarities, including the presence of nitrile groups and ethoxy or ethyl groups. (ethoxymethylene)malononitrile is unique due to its specific reactivity and versatility in forming various heterocycles .

Properties

IUPAC Name

2-(ethoxymethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICGMPRFOJHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059551
Record name Ethoxymethylenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-06-8
Record name 2-(Ethoxymethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxymethylenemalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 123-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedinitrile, 2-(ethoxymethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxymethylenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxymethylenemalononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYMETHYLENEMALONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91PS2PWB1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A two-liter, four necked flask is charged with 1332 g (9 moles) of orthoformic acid triethyl ester, 198 g (3 moles) of malonic acid dinitrile and 4 g of acetic acid anhydride. With vigorous stirring, the solution is heated to ebullition. At about 110° C. sump temperature, alcohol begins to distil out through the top of the column. During the course of the reaction, approximately 8 g of acetic acid anhydride is fed in continuously, and the heating of the reaction mixture and the reflux flow are so regulated that the temperature at the top of the condenser is between 75° and 79° C. The condensed distillate is collected and consists substantially of ethanol, acetic acid ethyl ester, formic acid ethyl ester and a small amount of orthoformic acid triethyl ester. During the reaction the sump temperature rises slowly to 130 to 140 degrees C. After 2 to 3 hours the reaction has ended. The unreacted orthoformic acid triethyl ester is distilled out through the column and is fed back to the next batch. Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr. In this manner, 361 g of ethoxymethylene malonic acid dinitrile is obtained, with a melting point of 64° C. and a purity of better than 99%. This corresponds to a yield of 98.7% with respect to the malonic acid dinitrile charged.
Quantity
1332 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxymethylenemalononitrile
Customer
Q & A

ANone: The molecular formula is C6H7N3O, and its molecular weight is 137.14 g/mol.

A: Key spectroscopic data includes: * IR: Characteristic peaks for nitrile groups (C≡N) and C=C bonds. []* NMR: Distinct signals for the ethoxy group, methylene protons, and the presence of the C=C bond. [, ]

A: The provided research does not indicate (Ethoxymethylene)malononitrile acting as a catalyst. It primarily serves as a reagent in various organic reactions. [, , , , ]

A: Yes, DFT calculations have been performed to study the non-covalent interactions of (Ethoxymethylene)malononitrile, specifically focusing on C-H···N≡C close contacts. [, ]

A: One study utilized pharmacophore modeling and QSAR studies to investigate the antiproliferative activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized using (Ethoxymethylene)malononitrile. []

A: A common method involves the reaction of malononitrile with triethyl orthoformate, potentially catalyzed by anhydrous zinc chloride. []

A: (Ethoxymethylene)malononitrile serves as a versatile precursor for synthesizing diverse heterocycles, including: * Pyrazoles [, , ] * Pyrimidines [, , , ] * Pyrazolopyrimidines [, ] * Thiazoles [, ] * Furoindolizines [] * Pyranoquinolines [] * Benzothiazoles [] * And many more. [, , , , , , , , , , , , , , ]

A: (Ethoxymethylene)malononitrile exhibits versatility in various reactions: * Reaction with hydrazines: Yields substituted pyrazoles, often used in medicinal chemistry. [, , ] * Condensation with amidines or guanidines: Produces pyrimidine derivatives, valuable in pharmaceutical and material science. [, , , ] * Reaction with 4-hydroxycoumarins or 4-hydroxycarbostyrils: Leads to fused pyrano and pyrido systems, expanding the possibilities for synthesizing complex heterocycles. []

A: The diverse heterocyclic compounds derived from (Ethoxymethylene)malononitrile exhibit a wide range of potential applications: * Pharmaceuticals: Many derivatives show promising antitumor, antimicrobial, anti-inflammatory, and analgesic activities, making them attractive candidates for drug discovery. [, , , , , ] * Agrochemicals: Some derivatives, including ricinine and its analogues, exhibit insecticidal properties, highlighting their potential in pest control. [] * Material science: Certain derivatives may find applications in materials science due to their unique electronic and optical properties. [, ]

A: While specific green chemistry metrics are not provided in the research, its use in microwave-assisted synthesis indicates potential for reduced reaction times and potentially lower solvent consumption compared to traditional methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.